molecular formula C19H14N4O5 B11585707 N-[2-(3-furyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-4-nitrobenzamide

N-[2-(3-furyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-4-nitrobenzamide

Cat. No.: B11585707
M. Wt: 378.3 g/mol
InChI Key: GZUVUPDJOMYFJQ-UHFFFAOYSA-N
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Description

N-[2-(FURAN-3-YL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]-4-NITROBENZAMIDE is a complex organic compound that features a furan ring, a tetrahydroquinazoline core, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(FURAN-3-YL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]-4-NITROBENZAMIDE typically involves multi-step organic reactions. One common approach is the condensation of a furan derivative with a quinazoline precursor, followed by nitration to introduce the nitro group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Purification steps such as recrystallization and chromatography are crucial to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(FURAN-3-YL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]-4-NITROBENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the nitro group can produce aniline derivatives .

Mechanism of Action

The mechanism of action of N-[2-(FURAN-3-YL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]-4-NITROBENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The furan ring and nitrobenzamide moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(FURAN-3-YL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]-4-AMINOBENZAMIDE: Similar structure but with an amino group instead of a nitro group.

    N-[2-(THIOPHEN-3-YL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]-4-NITROBENZAMIDE: Contains a thiophene ring instead of a furan ring.

Uniqueness

N-[2-(FURAN-3-YL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]-4-NITROBENZAMIDE is unique due to its combination of a furan ring, a tetrahydroquinazoline core, and a nitrobenzamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C19H14N4O5

Molecular Weight

378.3 g/mol

IUPAC Name

N-[2-(furan-3-yl)-4-oxo-1,2-dihydroquinazolin-3-yl]-4-nitrobenzamide

InChI

InChI=1S/C19H14N4O5/c24-18(12-5-7-14(8-6-12)23(26)27)21-22-17(13-9-10-28-11-13)20-16-4-2-1-3-15(16)19(22)25/h1-11,17,20H,(H,21,24)

InChI Key

GZUVUPDJOMYFJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(N2)C3=COC=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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